molecular formula C2H2N2O2 B168470 Nitroacetonitrile CAS No. 13218-13-8

Nitroacetonitrile

Cat. No.: B168470
CAS No.: 13218-13-8
M. Wt: 86.05 g/mol
InChI Key: DWBOSISZPCOPFS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Nitroacetonitrile participates in vicinal functionalization through nucleophilic attacks at its α-carbon, forming C–C or N–C bonds.

Key Examples:

  • Cyano(nitro)methylation : Reacts with amines or alcohols to introduce cyano-nitroalkyl groups. For instance, coupling with 3-amino-5-cyano-1,2,4-triazole (ACT) yields 3-amino-5-cyano-1,2,4-triazolo[5,1-c] triazine (ANCTT) via azocoupling (detonation velocity: 7,760 m/s; pressure: 23.05 GPa) .

  • Condensation with aldehydes : Forms nitroacrylonitriles (e.g., 3-aryl-2-nitroacrylonitriles) under acidic conditions .

Cycloaddition Reactions

This compound acts as a 1,3-dipole in [3+2] cycloadditions, enabling the synthesis of five-membered heterocycles.

ReactantProductConditionsReference
EthynylbenzeneIsoxazoline derivativesHCl, 60°C
Tetrazolyl azidesBicyclic tetrazolo-triazinesZnCl₂, NaN₃
  • Mechanism : The nitro group stabilizes the transition state, while the cyano group directs regioselectivity .

Oxidation Pathways:

  • Hypofluorous acid : Converts this compound to 4-amino-3,7-dinitrotriazolo-[5,1-c] triazine 4-oxide.

  • Peracids : Yield carbonyl derivatives via nitro-to-carbonyl conversion .

Reduction Pathways:

  • Hydrogenation (Pd/C) : Produces aminoacetonitrile (NH₂CH₂CN), a precursor to glycine analogs.

  • Zn/HCl : Reduces nitro groups to amines while preserving the nitrile functionality .

Heterocycle Formation

This compound’s dual electron-withdrawing groups facilitate annulated heterocycle synthesis, critical in insensitive energetic materials:

Stability and Decomposition

  • Thermal Sensitivity : Decomposes exothermically at 109°C (874 J/g release) .

  • Explosive Risk : Violent decomposition reported during concentration steps with residual ether .

Comparative Reactivity

CompoundKey Functional GroupsReactivity Profile
This compound–NO₂, –CNHigh α-C acidity, 1,3-dipole reactivity
Malononitrile–CN, –CNLess electrophilic; no nitro participation
Nitroacetate–NO₂, –COORLower thermal stability

Scientific Research Applications

Applications in Organic Synthesis

2.1 Versatile Synthetic Precursor

Nitroacetonitrile serves as a crucial precursor in the synthesis of various heterocyclic compounds and polyfunctional aliphatic products. Its ability to introduce vicinal amino and nitro groups onto fused ring structures is particularly valuable in the development of insensitive energetic materials. The stable salts of this compound, such as potassium this compound, enhance its utility by providing greater stability and reactivity compared to the free acid form .

2.2 Mechanism of Action

The compound acts as a cyano(nitro)methylating agent, enabling the straightforward conversion of target molecules into derivatives with diverse functional groups, including amino and acyl groups. This capability is attributed to the highly reactive nature of both the cyano and nitro groups .

Applications in Energetic Materials

3.1 Synthesis of Energetic Compounds

This compound is instrumental in creating annulated 1,2,4-triazines, which are important in the field of energetic materials. The incorporation of vicinal amino and nitro groups enhances the stability of these compounds through intra- and intermolecular hydrogen bonding, reducing their sensitivity to thermal and mechanical stimuli .

3.2 Case Studies

  • Energetic Formulations : Research indicates that compounds synthesized using this compound exhibit lower sensitivity to shock and impact due to their planar molecular geometry, which facilitates slip between crystal layers during compression .
  • Stability Assessments : Studies have shown that the stable salts derived from this compound maintain similar reactivity while minimizing hazards associated with handling the free acid form .

Pharmaceutical Applications

4.1 Role in Drug Development

The nitrile group is prevalent in numerous pharmaceutical agents, enhancing their binding affinity and pharmacokinetic profiles. This compound's incorporation into drug design has led to several FDA-approved medications targeting various clinical conditions, including cancer and cardiovascular diseases .

4.2 Structure-Activity Relationship (SAR)

Research has demonstrated that nitrile-containing drugs can exhibit improved efficacy compared to their non-nitrile counterparts. This improvement is often linked to enhanced interactions with biological targets, making nitriles a promising strategy in rational drug design .

Imaging Applications

5.1 Fluorescent Probes for Tumor Imaging

Recent advancements have leveraged this compound derivatives as fluorescent probes for imaging hypoxic tumors. These compounds can be selectively reduced by nitroreductase enzymes present in tumor cells, resulting in significant fluorescence enhancement that allows for real-time monitoring of tumor hypoxia .

5.2 Case Study: Hypoxia Imaging

  • Fluorescent Probes : Probes designed from this compound have shown remarkable sensitivity and specificity for hypoxic conditions within tumors, demonstrating potential applications in targeted cancer therapies .
  • In Vivo Applications : Studies indicate that these probes are non-toxic and can effectively visualize hypoxic cancer cells in vivo, providing valuable insights into tumor microenvironments .

Biological Activity

Nitroacetonitrile (NAC) is a significant compound in organic synthesis, primarily recognized for its role as a versatile precursor in the synthesis of various biologically active molecules. Its unique structure, characterized by two strongly electronegative groups attached to a central carbon, enables a range of chemical transformations that are crucial in medicinal chemistry and materials science.

This compound is classified as the simplest α-nitronitrile compound, with the molecular formula C₃H₃N₃O₃. The presence of both nitro and cyano groups contributes to its high reactivity, particularly its ability to undergo nucleophilic additions and cyclization reactions. These properties make it an invaluable building block for synthesizing heterocyclic compounds, which often exhibit significant biological activities.

Table 1: Key Properties of this compound

PropertyValue
Molecular Weight99.07 g/mol
Boiling Point205 °C
Melting Point4 °C
SolubilitySoluble in water
StabilitySensitive to heat

Biological Applications

This compound has been utilized in the development of various pharmacologically active compounds. Its ability to introduce vicinal amino and nitro moieties makes it particularly useful in synthesizing triazole derivatives, which are known for their diverse biological activities including antimicrobial, antiviral, and anticancer properties.

Case Studies and Research Findings

  • Synthesis of Triazoles : this compound has been employed in the synthesis of 1,2,4-triazoles, which have shown promising results in treating infections and cancers. Research indicates that these derivatives can exhibit potent activity against a range of pathogens and cancer cell lines due to their ability to interact with biological targets effectively .
  • Energetic Materials : Beyond medicinal applications, this compound serves as a precursor in the synthesis of energetic materials. For instance, it has been used to create azolotriazine systems that demonstrate enhanced thermal stability compared to traditional explosives like RDX. The performance characteristics of these materials highlight the potential for this compound in developing safer energetic compounds .
  • Pharmacological Studies : Studies have shown that nitriles, including this compound derivatives, tend to be metabolically stable and are often excreted unchanged from the body. This stability can be advantageous for drug development as it allows for prolonged activity without rapid degradation .

The biological activity of this compound derivatives can be attributed to their ability to form hydrogen bonds and participate in various biochemical interactions. For example, the nitrile group can act as a hydrogen bond acceptor, mimicking carbonyl functionalities found in many bioactive compounds. This property enhances their binding affinity to target proteins or enzymes involved in disease processes .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for nitroacetonitrile, and how can researchers mitigate its explosive risks during preparation?

this compound is typically synthesized via dehydration of 2-nitroacetaldehyde oxime using thionyl chloride in diethyl ether at 40°C . However, due to its inherent instability and explosive nature, safety protocols must prioritize temperature control (avoiding overheating) and small-scale synthesis. Recent advancements recommend using stable salts, such as the dipotassium salt of this compound, which retains reactivity while minimizing explosion risks. This salt can be stored long-term without special precautions, enabling safer handling .

Q. How does this compound function as a precursor in heterocyclic compound synthesis?

this compound acts as a versatile 1,3-dipole in cycloaddition reactions, enabling the synthesis of annulated heterocycles like 3-cyanoisoxazolines. Its reactivity is harnessed in mixed solvents (e.g., acetonitrile/water) to dissolve both ionic and non-polar reactants, facilitating the formation of nitrogen-rich frameworks critical for energetic materials .

Q. What safety measures are critical when handling this compound in laboratory settings?

Key precautions include:

  • Avoiding elevated temperatures (>40°C) during synthesis .
  • Using inert solvents (e.g., freshly distilled diethyl ether) to minimize side reactions.
  • Substituting this compound with its thermally stable dipotassium salt for long-term storage .
  • Implementing blast shields and remote handling tools during direct use .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s stability reported across studies?

Discrepancies arise from differing experimental conditions (e.g., solvent polarity, temperature, and counterion effects). For instance, this compound’s free form is explosive, but its dianion (e.g., dipotassium salt) is stable due to charge delocalization . Methodological reconciliation requires comparative studies using controlled variables (solvent, temperature, and salt form) to map stability thresholds .

Q. What methodologies optimize this compound’s reactivity in cycloaddition reactions while ensuring reproducibility?

Optimization involves:

  • Solvent selection : Acetonitrile/water mixtures enhance solubility of ionic intermediates (e.g., dipotassium salts) and non-polar dipolarophiles .
  • Acid catalysis : Adding HCl regenerates reactive this compound from its salt in situ, enabling controlled 1,3-dipolar cycloadditions .
  • Reaction monitoring : HPLC-MS/MS can track intermediate formation, though adaptations are needed for this compound-specific detection .

Q. How can this compound’s dianion serve as a synthetic equivalent in multi-step syntheses?

The dipotassium salt acts as a stabilized surrogate for cyanonitrile oxide, a highly reactive intermediate. It participates in cycloadditions under mild conditions without requiring hazardous precursors. Post-reaction acid treatment releases the desired heterocycle, enabling modular synthesis of energetic or bioactive compounds (e.g., 3-nitroazolo[5,1-c][1,2,4]triazines) .

Q. What analytical techniques are suitable for characterizing this compound-derived products?

  • Chromatography : Reverse-phase HPLC with UV detection resolves polar heterocycles.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas of nitro-functionalized products.
  • Thermal analysis : Differential scanning calorimetry (DSC) assesses stability and decomposition thresholds of energetic materials .

Q. How do counterion choices (e.g., potassium vs. sodium) influence this compound’s reactivity and stability?

Larger counterions (e.g., K⁺) improve solubility in polar solvents and stabilize the dianion via weaker ion pairing. Sodium salts may precipitate in acetonitrile/water systems, reducing reactivity. Systematic studies comparing K⁺, Na⁺, and Li⁺ salts are needed to refine solvent-counterion pairings .

Q. What strategies address low yields in this compound-mediated annulation reactions?

  • Stoichiometric adjustments : Excess dipolarophile (1.5–2.0 equiv) drives cycloaddition to completion.
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) accelerate reaction rates.
  • Stepwise protocols : Isolating intermediates (e.g., nitroso compounds) before annulation improves selectivity .

Q. Data Interpretation and Experimental Design

Q. How should researchers design experiments to validate this compound’s role as a 1,3-dipole in contested reaction mechanisms?

  • Control experiments : React this compound with non-dipolarophilic alkenes to confirm dipolar reactivity.
  • Isotopic labeling : Use ¹⁵N-labeled this compound to track nitrogen incorporation into products via NMR or MS.
  • Computational modeling : DFT studies can visualize transition states and charge distribution during cycloaddition .

Q. What statistical approaches resolve conflicting data on this compound’s thermal decomposition thresholds?

  • Multivariate analysis : Correlate decomposition temperatures with variables like solvent polarity, heating rate, and sample mass.
  • Error analysis : Report confidence intervals for DSC or TGA data to quantify measurement uncertainty.
  • Reproducibility checks : Replicate experiments across independent labs to identify systemic biases .

Properties

IUPAC Name

2-nitroacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2O2/c3-1-2-4(5)6/h2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBOSISZPCOPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902418
Record name NoName_1661
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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